molecular formula C11H10N2O4S3 B1230379 2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester

2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester

Cat. No. B1230379
M. Wt: 330.4 g/mol
InChI Key: LPYPBNDLZWQTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester is an aryl sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclocondensation of thioamides and haloacetic acid derivatives, including similar compounds to the one , predominantly results in the formation of 4-thiazolidinones, a compound with potential antiviral activity (Kaminskyy, Gzella, & Lesyk, 2014).
  • Reactions involving similar ester compounds can lead to the formation of various heterocyclic systems, demonstrating the versatility of these compounds in synthesizing diverse molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Applications in Organic Chemistry

  • Research has shown that compounds structurally similar to the one can be used in the synthesis of cyclic hydroxamic acids and lactams, indicating potential applications in the creation of biologically active molecules (Hartenstein & Sicker, 1993).
  • The compound and its derivatives have been explored for their role in the synthesis of new carbapenems, a class of antibiotics, suggesting its utility in medicinal chemistry (Valiullina et al., 2019).

Potential Biological Activities

properties

Product Name

2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester

Molecular Formula

C11H10N2O4S3

Molecular Weight

330.4 g/mol

IUPAC Name

ethenyl 2-[[4-cyano-3-(2-methoxy-2-oxoethyl)sulfanyl-1,2-thiazol-5-yl]sulfanyl]acetate

InChI

InChI=1S/C11H10N2O4S3/c1-3-17-9(15)6-19-11-7(4-12)10(13-20-11)18-5-8(14)16-2/h3H,1,5-6H2,2H3

InChI Key

LPYPBNDLZWQTLT-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=NSC(=C1C#N)SCC(=O)OC=C

Canonical SMILES

COC(=O)CSC1=NSC(=C1C#N)SCC(=O)OC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester
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2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester
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2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester
Reactant of Route 4
2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester
Reactant of Route 5
2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester
Reactant of Route 6
Reactant of Route 6
2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester

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